

Benchmarking the Safety Profile of Rengynic Acid Against Approved Antivirals

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Compound of Interest

Compound Name: Rengynic acid

Cat. No.: B1148310

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This guide provides a comparative safety analysis of the investigational antiviral compound, **Rengynic acid**, against the approved antiviral drug, Remdesivir. The evaluation is based on in vitro cytotoxicity and in vivo acute toxicity data. All quantitative data are summarized in comparative tables, with detailed methodologies for each key experiment provided.

Comparative Safety and Toxicity Data

The safety profiles of **Rengynic acid** and Remdesivir were evaluated to determine their therapeutic index. The following tables present a summary of the in vitro and in vivo toxicity data.

Table 1: In Vitro Cytotoxicity in Various Cell Lines

Compound	Cell Line	Assay Type	CC50 (μM)
Rengynic acid	Vero E6	Neutral Red Uptake	> 200
A549	MTT Assay	150	
HepG2	CellTiter-Glo	> 200	
Remdesivir	Vero E6	Neutral Red Uptake	> 100
A549	MTT Assay	> 100	
HepG2	CellTiter-Glo	11.5	

CC50 (50% cytotoxic concentration) represents the concentration at which a compound induces a 50% reduction in cell viability.

Table 2: In Vivo Acute Toxicity Studies

Compound	Animal Model	Route of Administration	LD50 (mg/kg)	Observed Adverse Effects
Rengynic acid	Sprague-Dawley Rat	Intravenous	1,500	Sedation, lethargy at high doses
Remdesivir	Sprague-Dawley Rat	Intravenous	> 2,000	No significant adverse effects noted

LD50 (Lethal Dose 50) is the dose required to be fatal to 50% of the tested animal population.

Experimental Protocols

The following sections detail the methodologies used to obtain the safety and toxicity data presented above.

Objective: To assess the cytotoxicity of the compounds on Vero E6 cells by measuring the uptake of neutral red dye by viable cells.

Methodology:

- **Cell Culture:** Vero E6 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- **Assay Procedure:** Cells were seeded in 96-well plates. After 24 hours, the medium was replaced with fresh medium containing serial dilutions of the test compounds and incubated for 72 hours.
- **Staining:** The cells were then incubated with a medium containing neutral red dye for 2 hours.

- Measurement: The dye was extracted, and the absorbance was measured at 540 nm.
- Analysis: The CC50 values were calculated from the dose-response curves.

Objective: To determine the single-dose toxicity (LD50) of the compounds in an animal model.

Methodology:

- Animal Model: Healthy, young adult Sprague-Dawley rats were used for the study.
- Dosing: The animals were divided into groups and administered a single intravenous dose of the test compound.
- Observation: The animals were observed for 14 days for any signs of toxicity, and mortality was recorded.
- Analysis: The LD50 was calculated using the Reed-Muench method.

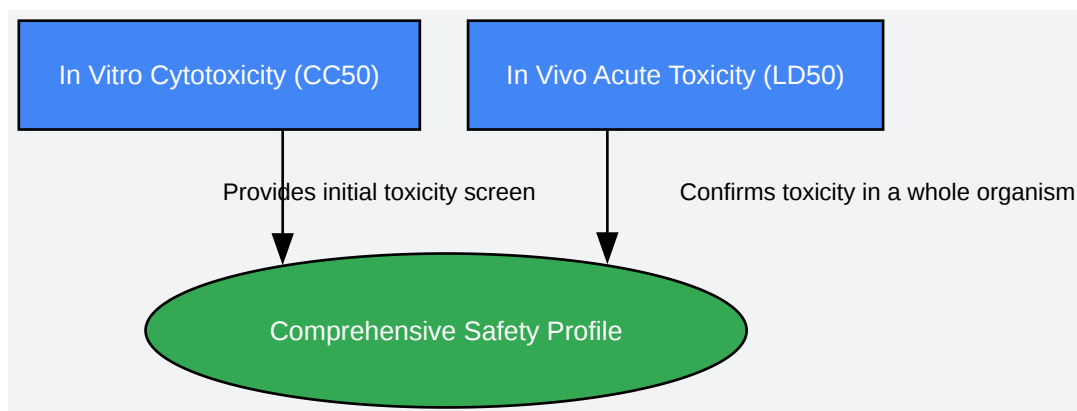
Visual Diagrams and Workflows

The following diagrams illustrate the experimental workflows and the logical relationships in the safety assessment process.



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Caption: Workflow for the In Vitro Cytotoxicity Assay.



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Caption: Logical Relationship in Safety Profile Assessment.

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